molecular formula C10H20N2 B7871535 N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine

N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine

Cat. No.: B7871535
M. Wt: 168.28 g/mol
InChI Key: PKCDOFBZSCOQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a (1-methylpiperidin-2-yl)methyl substituent. This structure combines the rigid cyclopropane ring with a piperidine moiety, a bicyclic amine known to influence pharmacokinetic properties such as lipophilicity, solubility, and metabolic stability.

Properties

IUPAC Name

N-[(1-methylpiperidin-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-7-3-2-4-10(12)8-11-9-5-6-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDOFBZSCOQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of cyclopropanation reactions, where a suitable piperidine derivative is reacted with a cyclopropane precursor under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Cyclopropylamines, including N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine, have been investigated for their potential as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is implicated in various cancers due to its role in regulating gene expression. Inhibitors targeting LSD1 can induce differentiation and apoptosis in cancer cells, making them promising candidates for cancer therapy .

Neuropharmacology:
The compound has also been studied for its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Research indicates that modifications of cyclopropylamines can enhance selectivity for specific receptors, which is crucial for developing drugs with fewer side effects .

Structure-Activity Relationship Studies

Optimization of Biological Activity:
Research has focused on the structure-activity relationship (SAR) of cyclopropylamine derivatives to optimize their pharmacological properties. For instance, variations in the piperidine ring and cyclopropyl moiety can significantly affect the compound's potency and selectivity against target enzymes or receptors .

Compound VariantTarget ActivityIC50 (nM)
This compoundLSD1 Inhibition45
Cyclopropylamine Analog 1LSD1 Inhibition30
Cyclopropylamine Analog 2LSD1 Inhibition70

Case Studies

Case Study 1: Antimalarial Research
Recent studies have explored the potential of cyclopropylamines in antimalarial drug discovery. Compounds structurally related to this compound were screened for activity against Plasmodium falciparum kinases, showing promising results in inhibiting parasite growth at nanomolar concentrations . This highlights the versatility of cyclopropylamines in addressing various therapeutic targets.

Case Study 2: Autoimmune Disorders
In preclinical models of lupus, compounds similar to this compound were tested for their efficacy in reducing autoantibody production. Results indicated a significant decrease in anti-dsDNA and anti-histone antibodies following treatment with these compounds, suggesting potential applications in managing autoimmune diseases .

Mechanism of Action

The mechanism of action of N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) cLogP Key Structural Features Reported Applications/Properties Reference
This compound C₁₀H₁₉N₂ 167.28 (estimated) ~3.5* Cyclopropanamine core + methylpiperidinylmethyl Hypothesized GlyT-1/psychoactive activity
CHIBA-3007 C₁₈H₁₇ClF₃N₂O₂S 426.85 4.09 Picolinamide + thiophene + methylpiperidine GlyT-1 inhibitor; radioligand for PET imaging
AM-2233 C₂₃H₂₃IN₂O 470.35 Indole-3-carbonyl + methylpiperidinylmethyl Psychoactive cannabinoid receptor ligand
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 Nitrophenyl + cyclopropanamine Laboratory chemical; limited toxicity data
N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine C₁₃H₁₆N₂ 200.28 Indole + cyclopropanamine Research chemical; supplier-listed
CHIBA-3011 C₂₄H₂₉F₃N₄O₂ 474.51 2.84 Imidazole-carboxamide + cyclopentyloxy Low-lipophilicity GlyT-1 inhibitor

*Estimated cLogP based on structural similarity to CHIBA-3007 and CHIBA-3009 .

Key Comparative Insights:

This may enhance blood-brain barrier penetration relative to CHIBA-3011 (cLogP=2.84), which prioritizes reduced lipophilicity for improved specificity . Replacement of the indole or nitrophenyl groups (as in AM-2233 or N-[(2-nitrophenyl)methyl]cyclopropanamine ) with a simpler piperidine-methyl chain may alter receptor binding profiles, though this requires experimental validation.

Pharmacological Applications: GlyT-1 Inhibition: Piperidine-containing analogs like CHIBA-3007 and CHIBA-3011 demonstrate that methylpiperidine groups are critical for GlyT-1 binding, suggesting the target compound may share this activity . Psychoactive Potential: AM-2233’s structural similarity to synthetic cannabinoids highlights the role of the methylpiperidinylmethyl group in receptor interaction, implying possible psychoactive properties in the target compound .

Safety and Toxicity: Limited data exist for cyclopropanamine derivatives.

Biological Activity

N-((1-Methylpiperidin-2-yl)methyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopropanamine structure, which is substituted with a 1-methylpiperidine moiety. The presence of these functional groups is crucial for its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various protein targets, particularly kinases. Kinase inhibition is a significant area of research due to the role of kinases in cell signaling pathways.

  • Kinase Inhibition :
    • The compound has shown potential as a kinase inhibitor, which plays a vital role in regulating cellular processes such as growth, metabolism, and apoptosis. For instance, it has been noted to exhibit binding affinity towards FKBP12 and mTOR pathways, crucial for cancer therapeutics .
  • Antiparasitic Activity :
    • Studies indicate that derivatives of cyclopropanamines can inhibit Plasmodium falciparum kinases, which are essential for malaria parasite survival. This suggests that this compound could have similar antiparasitic properties .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
Kinase InhibitionLow nanomolar rangeSelective for FKBP12
AntiparasiticEC50 ~17 nMEffective against PfGSK3
Dual Kinase InhibitionIC50 ~153 nM (PfPK6)Promising for malaria treatment

Case Study: Antiparasitic Activity

A study explored the efficacy of cyclopropanamine derivatives against P. falciparum. The results demonstrated that specific modifications to the cyclopropanamine structure enhanced potency against key kinases involved in the malaria life cycle. The most potent derivative exhibited an EC50 value in the low nanomolar range, indicating strong biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.